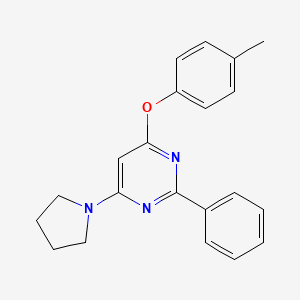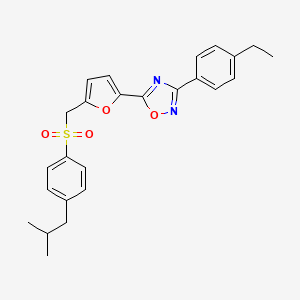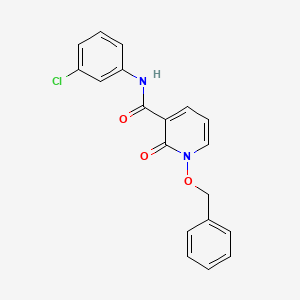![molecular formula C12H13N5O2 B2558041 dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine CAS No. 320424-56-4](/img/structure/B2558041.png)
dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine (DNTEMA) is an organometallic compound that has been used in a variety of scientific research applications. It is a derivative of the triazole ring system, which is a heterocyclic aromatic compound that is composed of three nitrogen atoms and one carbon atom. DNTEMA is a versatile compound that is widely used in laboratory experiments due to its unique physical and chemical properties. This article will discuss the synthesis method of DNTEMA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. They can interact with various biological targets due to their ability to form hydrogen bonds, which is crucial for their pharmacological properties . Compounds similar to the one have shown promising cytotoxic activities against cancer cell lines such as MCF-7, Hela, and A549 . These compounds are evaluated using assays like the MTT assay to determine their effectiveness in inhibiting cancer cell growth.
Antimicrobial Properties
The triazole ring is a common feature in many antimicrobial compounds. The structural flexibility of triazole derivatives allows them to be effective against a range of microbial pathogens. Some derivatives have shown potent inhibitory activity, comparable to standard drugs like vancomycin . This suggests that our compound could be developed into a new class of antimicrobials.
Antiviral Applications
Triazole derivatives have been identified as potential antiviral agents. They have been used in the treatment of diseases such as hepatitis, and their broad-spectrum antiviral activity makes them valuable in this field . The compound could be explored for its efficacy against various viral infections.
Antifungal Uses
Triazole compounds are well-known for their antifungal properties. Drugs like fluconazole and itraconazole, which contain the triazole ring, are widely used in clinical settings to treat fungal infections . The compound’s structure suggests it may also possess antifungal capabilities that could be harnessed for medical use.
Antituberculosis Potential
The fight against tuberculosis (TB) has led to the exploration of triazole derivatives as potential antituberculosis agents. Their ability to inhibit mycobacterial growth makes them candidates for TB drug development . Research into the specific compound could uncover new treatments for this persistent disease.
Antineoplastic Effects
In addition to their anticancer activities, triazole derivatives can also exhibit antineoplastic effects, which prevent or inhibit the growth and spread of tumors . This is particularly important in the development of drugs that target tumor cells while minimizing damage to normal cells.
特性
IUPAC Name |
(Z)-N,N-dimethyl-2-nitro-2-(4-phenyl-1,2,4-triazol-3-yl)ethenamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-15(2)8-11(17(18)19)12-14-13-9-16(12)10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKJVYIAWGVBBE-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=NN=CN1C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=NN=CN1C2=CC=CC=C2)\[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)
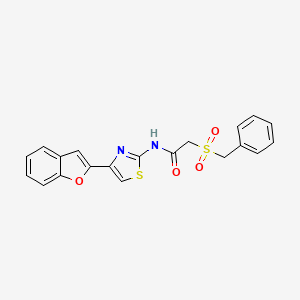
![(2S,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2557962.png)
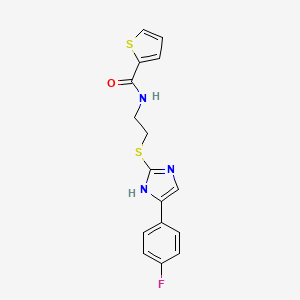
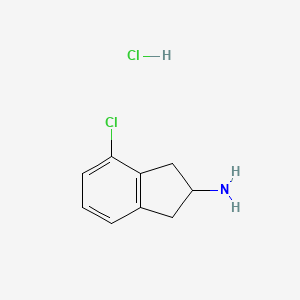
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2557965.png)
![(1S,3S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

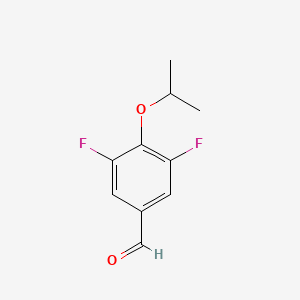
![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2557972.png)
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate](/img/structure/B2557976.png)
